molecular formula C21H20N2O2S B2523025 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 946255-40-9

2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No. B2523025
CAS RN: 946255-40-9
M. Wt: 364.46
InChI Key: NTOFDSSERIRRGS-UHFFFAOYSA-N
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Description

The compound 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their potential applications, such as antitumor activity, antioxidant properties, and enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the combination of a dihydropyrazolo[4,3-c][1,2]benzothiazine moiety with a carboxamide side chain . Similarly, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides includes a condensation reaction between various intermediates . These methods could provide a framework for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide was determined using X-ray diffractometry, revealing intramolecular hydrogen bonding that stabilizes the molecule's conformation . These techniques could be applied to determine the molecular structure of 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide.

Chemical Reactions Analysis

The reactivity of similar compounds under various conditions can provide insights into the chemical reactions that 2-(2-(3,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide might undergo. For instance, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation leads to the formation of thieno[2,3-d]pyrimidines . This suggests that the compound of interest may also react with isocyanates to form heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its potential application. The quantitation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma using high-performance liquid chromatography indicates the importance of understanding the compound's behavior in biological systems . The antioxidant studies of novel N-substituted benzyl/phenyl carboxamides suggest that the compound might also exhibit radical scavenging activity . These properties are essential for the development of pharmaceutical agents.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping the compound away from heat/sparks/open flames/hot surfaces .

Future Directions

The compound is currently used for research purposes . Future directions could include further investigation into its properties and potential applications in various fields, such as pharmaceuticals or materials science.

properties

IUPAC Name

2-[[2-(3,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13-8-9-15(10-14(13)2)11-19(24)23-21-17(20(22)25)12-18(26-21)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOFDSSERIRRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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